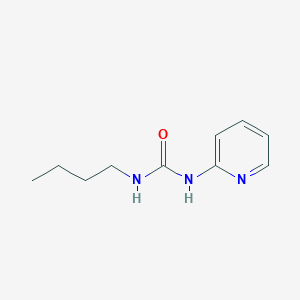

1-Butyl-3-pyridin-2-ylurea

Beschreibung

1-Butyl-3-pyridin-2-ylurea is a urea derivative featuring a butyl group attached to one nitrogen atom and a pyridin-2-yl group to the other. Ureas, characterized by the -NHCONH- functional group, are widely studied for their hydrogen-bonding capabilities, solubility profiles, and applications in medicinal chemistry (e.g., enzyme inhibition).

Eigenschaften

IUPAC Name |

1-butyl-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-2-3-7-12-10(14)13-9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNCCTHMGBZKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-3-pyridin-2-ylurea can be synthesized through several methods. One common approach involves the reaction of pyridin-2-ylamine with butyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The reaction can be represented as follows:

Pyridin-2-ylamine+Butyl isocyanate→1-Butyl-3-pyridin-2-ylurea

Industrial Production Methods

In an industrial setting, the production of 1-butyl-3-pyridin-2-ylurea may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butyl-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the urea moiety into amines.

Substitution: The pyridin-2-yl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

It appears that "1-Butyl-3-pyridin-2-ylurea" is a chemical compound with potential applications in various scientific fields. Based on the search results, urea and pyridine derivatives, which are structural components of this compound, have shown interesting biological and chemical activities. However, there is no direct information about "1-Butyl-3-pyridin-2-ylurea". Therefore, the applications of compounds with similar structures will be highlighted.

Immunosuppressants and Immunomodulators:

- Triazolopyrimidine-ylurea derivatives A similar compound, a [1,2,4]trisazo[1,5-a]pyrimidin-2-ylurea derivative, has demonstrated potential as an immunosuppressant or immunocompatibility-inducing agent . It can be used for the treatment or prevention of autoimmune diseases, allergic diseases, diseases caused by tissue inflammation, and rejection reactions during organ or bone marrow transplantation . These compounds can also hinder antigen presentation by antigen-presenting cells and inhibit the proliferation of lymphocytes .

Antimicrobial and Antiviral Activities:

- Pyridine compounds Pyridine derivatives have demonstrated therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, and antidiabetic activities . The presence of additional heterocycles or organic groups, such as amino, hydroxy, or methoxy, can enhance the biological activities of these compounds .

Metal Complex Ligands:

- Bis(pyridylurea) ligands Bis(pyridylurea) ligands can be used in the synthesis of metal complexes with various metal ions, such as cobalt(II), nickel(II), copper(II), iron(III), and uranyl(II) . These complexes have applications in different fields, including catalysis and materials science .

Other Potential Applications

- Anti-inflammatory, antipyretic, and analgesic activities Pyridine amide derivatives have shown anti-inflammatory, antipyretic, and analgesic activities and may be useful in treating atherosclerosis .

- Antitumor and anticancer activity Some platinum(II) complexes with amide compounds have demonstrated notable antitumor and anticancer activity .

Wirkmechanismus

The mechanism of action of 1-butyl-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets depend on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Functional Group Variation: Urea vs. Thiourea

1-Butyl-3-pyridin-2-ylurea (hypothetical urea derivative) differs from 1-butyl-3-(2-pyridyl)thiourea in the functional group: urea (-NHCONH-) versus thiourea (-NHCSNH-). Key distinctions include:

- Chemical Implications :

Positional Isomerism: Pyridin-2-yl vs. Pyridin-3-yl

1-Butyl-3-pyridin-2-ylurea differs from 1-butyl-3-pyridin-3-ylurea in the substitution position on the pyridine ring:

| Property | 1-Butyl-3-pyridin-3-ylurea | 1-Butyl-3-pyridin-2-ylurea (Inferred) |

|---|---|---|

| CAS Number | 60572-67-0 | Not provided in evidence |

| EC Number | None | Not available |

- Hydrogen Bonding: The ortho substituent may restrict conformational flexibility, reducing hydrogen-bonding efficiency relative to the meta isomer.

Biologische Aktivität

1-Butyl-3-pyridin-2-ylurea (CAS No. 49665-57-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Butyl-3-pyridin-2-ylurea is classified as a urea derivative with a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 164.20 g/mol. The presence of the pyridine moiety contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of 1-butyl-3-pyridin-2-ylurea is primarily attributed to its ability to interact with specific receptors and enzymes. Some of the proposed mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and obesity.

- Receptor Binding : The compound may bind to various receptors, including those involved in inflammatory responses, potentially modulating cytokine release and reducing inflammation.

Biological Activities

The following table summarizes key biological activities associated with 1-butyl-3-pyridin-2-ylurea:

Case Study 1: Anti-inflammatory Effects

A study investigated the effects of 1-butyl-3-pyridin-2-ylurea on inflammatory markers in a rodent model. The results indicated a significant reduction in pro-inflammatory cytokines when administered at varying doses over a period of four weeks. The study concluded that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer properties of 1-butyl-3-pyridin-2-ylurea against several cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways.

Toxicity and Safety Profile

While the therapeutic potential is promising, toxicity studies are essential for understanding the safety profile of 1-butyl-3-pyridin-2-ylurea. Preliminary research indicates that at therapeutic doses, the compound exhibits low toxicity; however, further studies are warranted to fully characterize its safety in long-term applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.